Pyren-2-ol

Catalog No.
S584543
CAS No.
78751-58-3
M.F
C16H10O
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyren-2-ol

CAS Number

78751-58-3

Product Name

Pyren-2-ol

IUPAC Name

pyren-2-ol

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C16H10O/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9,17H

InChI Key

NKFFJDXMGAZKEQ-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)O)C=C2

2-Hydroxypyrene is a member of pyrenes.

Pyren-2-ol is a derivative of pyrene, a polycyclic aromatic hydrocarbon composed of four fused benzene rings. Its chemical formula is C16H12OC_{16}H_{12}O, indicating the presence of a hydroxyl group (-OH) at the 2-position of the pyrene structure. This compound exhibits significant aromatic characteristics due to its planar structure and delocalized π-electrons, which contribute to its stability and reactivity in various chemical environments. Pyren-2-ol is known for its bluish fluorescence when exposed to ultraviolet light, a property that is common among many pyrene derivatives .

Due to its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The hydroxyl group can activate the aromatic ring for electrophilic substitution, particularly at the 1, 3, 6, and 8 positions.
  • Borylation: Pyren-2-ol can be subjected to borylation reactions, typically using iridium-based catalysts, leading to the formation of borylated derivatives .
  • Coupling Reactions: It serves as a precursor in coupling reactions such as Suzuki-Miyaura and Sonogashira reactions, allowing for the synthesis of more complex pyrene derivatives .

The synthesis of pyren-2-ol can be achieved through various methods:

  • Borylation Method: Iridium-catalyzed borylation of pyrene leads to the formation of pyren-2-ol by introducing a boron group at the 2-position, followed by hydrolysis .

    Example Reaction:
    Pyrene+Boron reagentIr catalystPyren 2 boronateH2OPyren 2 ol\text{Pyrene}+\text{Boron reagent}\xrightarrow{\text{Ir catalyst}}\text{Pyren 2 boronate}\xrightarrow{\text{H}_2\text{O}}\text{Pyren 2 ol}
  • Direct Functionalization: Other synthetic routes involve direct functionalization of pyrene or its derivatives through electrophilic substitution or other coupling strategies .

Pyren-2-ol has several applications across different fields:

  • Fluorescent Probes: Due to its fluorescence properties, it is used in biochemical assays and imaging techniques.
  • Material Science: It serves as a building block for organic semiconductors and light-emitting devices.
  • Chemical Synthesis: Pyren-2-ol is utilized in the synthesis of more complex organic compounds through various coupling reactions .

Several compounds share structural similarities with pyren-2-ol, particularly within the class of polycyclic aromatic hydrocarbons or their derivatives. Here are some notable examples:

Compound NameStructure TypeUnique Features
Benzo[a]pyrenePolycyclic Aromatic HydrocarbonContains five fused rings; known carcinogen
PyrenePolycyclic Aromatic HydrocarbonParent compound; lacks hydroxyl group
PhenanthrenePolycyclic Aromatic HydrocarbonThree fused rings; different reactivity profile
FluorenePolycyclic Aromatic HydrocarbonContains a five-membered ring; distinct photophysical properties

Uniqueness of Pyren-2-ol

Pyren-2-ol stands out due to its specific hydroxyl substitution at the 2-position, which enhances its reactivity compared to unsubstituted pyrene and alters its electronic properties compared to other similar compounds like benzo[a]pyrene or phenanthrene. This functionalization allows for diverse synthetic applications and makes it valuable in both material science and biological contexts .

Pyren-2-ol, also known as 2-hydroxypyrene or 2-pyrenol (molecular formula C₁₆H₁₀O, molecular weight 218.25 g/mol), is a significant derivative of pyrene with a hydroxyl group at the 2-position [1] [2]. The regioselective synthesis of pyren-2-ol presents unique challenges due to the electronic properties of the pyrene core structure, which typically favors functionalization at the 1, 3, 6, and 8 positions [23]. However, several methodologies have been developed to achieve selective functionalization at the 2-position [18].

Direct Hydroxylation of Pyrene

Direct hydroxylation of pyrene to obtain pyren-2-ol represents a challenging yet valuable synthetic approach that has been explored through various methodologies [10]. The primary challenge in direct hydroxylation lies in achieving regioselectivity for the 2-position, as pyrene typically undergoes electrophilic aromatic substitution preferentially at the 1, 3, 6, and 8 positions [23].

One approach to direct hydroxylation involves the use of oxidizing agents under controlled conditions [31]. Biomimetic oxidation systems employing metal catalysts have shown promise in the selective oxidation of polycyclic aromatic hydrocarbons including pyrene [31]. These systems typically utilize transition metal complexes that can activate molecular oxygen or hydrogen peroxide to generate reactive oxygen species capable of hydroxylating the pyrene ring [10].

Electrochemical methods have also emerged as effective strategies for aromatic C-H hydroxylation [10]. A continuous flow electrochemical system has been developed for the C-H hydroxylation of arenes, which operates under mild conditions without requiring chemical oxidants or metal catalysts [10]. This approach offers potential for the regioselective hydroxylation of pyrene to obtain pyren-2-ol with improved efficiency and reduced environmental impact [10].

Photochemical oxidation represents another viable route for the synthesis of pyren-2-ol [7]. Studies on the photochemical oxidation of pyrene have demonstrated that irradiation in the presence of oxygen can lead to the formation of hydroxylated intermediates, including hydroxypyrenes [7]. The mechanism typically involves electron transfer from the excited state of pyrene to molecular oxygen, forming reactive intermediates that can undergo further transformations to yield hydroxylated products [7] [33].

Table 1: Comparison of Direct Hydroxylation Methods for Pyren-2-ol Synthesis

MethodReaction ConditionsRegioselectivityYield Range (%)Key Reagents
Biomimetic OxidationRoom temperature, 2-6 hoursModerate to high40-65Metal catalysts, O₂ or H₂O₂
Electrochemical HydroxylationContinuous flow, mild conditionsHigh55-75Electrodes, supporting electrolytes
Photochemical OxidationUV irradiation, O₂, 1-4 hoursLow to moderate30-50Photosensitizers, O₂
Metal-catalyzed Direct Hydroxylation80-120°C, 4-12 hoursModerate35-60Transition metal catalysts, oxidants

The regioselectivity in direct hydroxylation methods can be influenced by steric factors, with bulky reagents favoring reaction at the less hindered 2-position of pyrene [8]. This principle has been demonstrated in various electrophilic substitution reactions of pyrene, where larger electrophiles show preference for the 2-position over the electronically favored 1-position [8].

Transition Metal-Catalyzed Borylation-Hydroxylation Sequences

The transition metal-catalyzed borylation-hydroxylation sequence represents one of the most efficient and regioselective approaches for synthesizing pyren-2-ol [18]. This two-step methodology first involves the regioselective borylation of pyrene followed by oxidation of the resulting boronate ester to the corresponding hydroxyl group [18] [13].

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of pyrene at the 2-position [18]. This approach utilizes an iridium catalyst, typically prepared in situ from [{Ir(μ-OMe)cod}₂] (cod = 1,5-cyclooctadiene) and 4,4'-di-tert-butyl-2,2'-bipyridine, to achieve highly regioselective borylation of pyrene [18] [21]. The reaction produces 2-(Bpin)pyrene (pin = OCMe₂CMe₂O), which serves as a versatile intermediate for further transformations [18].

The regioselectivity of the iridium-catalyzed borylation is primarily controlled by steric factors rather than electronic properties, which explains the preference for functionalization at the less hindered 2-position of pyrene [21] [24]. This steric control makes the iridium-catalyzed borylation particularly valuable for accessing pyren-2-ol, which is challenging to synthesize through direct electrophilic substitution methods [13].

Following the borylation step, the resulting 2-(Bpin)pyrene can be converted to pyren-2-ol through oxidation of the carbon-boron bond [18]. Several oxidation protocols have been developed for this transformation, including the use of hydrogen peroxide under basic conditions, sodium perborate, or oxone [20]. These oxidation methods typically proceed with high efficiency and without disturbing other functional groups that may be present [12].

Table 2: Borylation-Hydroxylation Sequence for Pyren-2-ol Synthesis

StepCatalyst/ReagentConditionsYield (%)Product
Borylation[{Ir(μ-OMe)cod}₂]/dtbpyHexane, 25-80°C, 8-24h70-852-(Bpin)pyrene
OxidationH₂O₂/NaOHTHF/H₂O, 0-25°C, 1-3h85-95Pyren-2-ol
Alternative OxidationNaBO₃·4H₂OTHF/H₂O, 25°C, 1-2h80-90Pyren-2-ol
Alternative OxidationOxoneAcetone/H₂O, 0-25°C, 1-2h75-85Pyren-2-ol

Recent advances in this methodology include the development of boron-mediated directed C-H hydroxylation strategies [20]. These approaches utilize boron reagents such as BBr₃ to achieve regioselective C-H borylation followed by in situ oxidation to directly afford hydroxylated products [20]. This one-pot borylation-oxidation protocol offers advantages in terms of efficiency and practicality for the synthesis of pyren-2-ol [20].

The borylation-hydroxylation sequence has been successfully applied to the synthesis of various hydroxypyrenes, including pyren-2-ol, with high regioselectivity and good yields [18]. The versatility of this approach is further demonstrated by its compatibility with a range of functional groups and its applicability to other polycyclic aromatic hydrocarbons [24].

Post-Synthetic Modification Strategies

Once synthesized, pyren-2-ol serves as a versatile platform for further functionalization due to the reactivity of its hydroxyl group [5]. Post-synthetic modifications of pyren-2-ol enable the creation of diverse derivatives with tailored properties for various applications [6].

Etherification and Esterification Reactions

The hydroxyl group of pyren-2-ol provides an excellent handle for further functionalization through etherification and esterification reactions [14]. These transformations allow for the introduction of various functional groups, expanding the structural diversity and potential applications of pyrene derivatives [5].

Etherification of pyren-2-ol can be achieved through several methodologies, with the Williamson ether synthesis being one of the most widely employed approaches [34]. This reaction involves the treatment of pyren-2-ol with a base, typically sodium hydride or potassium carbonate, to generate the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide or tosylate [34]. The Williamson ether synthesis provides access to a wide range of pyren-2-yl ethers with diverse structural features [34].

Pyren-2-ol + Base → Pyren-2-O⁻ + R-X → Pyren-2-OR + X⁻

Mitsunobu reaction represents another valuable approach for the etherification of pyren-2-ol [14]. This reaction employs a combination of triphenylphosphine and a dialkyl azodicarboxylate (such as DIAD or DEAD) to activate the hydroxyl group of pyren-2-ol, enabling its reaction with various nucleophiles including alcohols to form ethers [14]. The Mitsunobu reaction is particularly useful for the synthesis of pyren-2-yl ethers with sterically hindered or acid-sensitive substituents [14].

Esterification of pyren-2-ol provides access to pyren-2-yl esters, which are valuable intermediates in organic synthesis and materials science [14]. Traditional esterification methods, such as the reaction with acid chlorides or anhydrides in the presence of a base, can be effectively applied to pyren-2-ol [14]. For example, treatment of pyren-2-ol with acetyl chloride in the presence of triethylamine affords pyren-2-yl acetate in high yield [14].

More modern approaches to esterification include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) [35]. These methods enable the direct coupling of pyren-2-ol with carboxylic acids under mild conditions, providing access to a diverse array of pyren-2-yl esters [35].

Table 3: Etherification and Esterification Reactions of Pyren-2-ol

Reaction TypeReagentsConditionsProductYield Range (%)
Williamson EtherificationNaH, R-XDMF, 0-25°C, 2-12hPyren-2-OR70-90
Mitsunobu EtherificationPPh₃, DIAD, R-OHTHF, 0-25°C, 4-24hPyren-2-OR65-85
Acid Chloride EsterificationR-COCl, Et₃NDCM, 0-25°C, 1-6hPyren-2-OCOR75-95
Carbodiimide CouplingR-COOH, DCC, DMAPDCM, 0-25°C, 4-24hPyren-2-OCOR70-90
Anhydride EsterificationR-CO-O-CO-R, PyridineDCM, 0-25°C, 2-12hPyren-2-OCOR80-95

The Fischer esterification, involving the acid-catalyzed reaction of pyren-2-ol with carboxylic acids, represents another classical approach for the synthesis of pyren-2-yl esters [14]. This reaction typically requires elevated temperatures and the removal of water to drive the equilibrium toward ester formation [14]. While effective, the Fischer esterification may be limited by the acid sensitivity of certain substrates and potential side reactions under the harsh conditions employed [14].

Catalytic methods for the etherification and esterification of pyren-2-ol have also been developed [37]. These approaches utilize transition metal catalysts to facilitate the formation of carbon-oxygen bonds under milder conditions than traditional methods [37]. For example, palladium-catalyzed cross-coupling reactions have been employed for the synthesis of aryl ethers from pyren-2-ol and aryl halides [37].

Coordination Complex Formation with Metal Ions

Pyren-2-ol exhibits interesting coordination chemistry due to the presence of the hydroxyl group, which can act as a ligand for various metal ions [15]. The formation of metal complexes with pyren-2-ol has been explored for applications in catalysis, sensing, and materials science [15].

The hydroxyl group of pyren-2-ol can coordinate to metal ions through its oxygen atom, forming metal-oxygen bonds [15]. This coordination can occur in various modes, including monodentate, bidentate, or as part of a multidentate ligand system when pyren-2-ol is functionalized with additional coordinating groups [15]. The extended π-system of the pyrene core can also participate in metal coordination through π-interactions, adding another dimension to the coordination chemistry of pyren-2-ol [15].

Copper(II) complexes with pyren-2-ol have been studied for their unique structural and electronic properties [25]. These complexes typically exhibit distorted square pyramidal or octahedral geometries, with the pyren-2-ol ligand coordinating through the deprotonated hydroxyl group [25]. The extended π-system of pyrene can also engage in π-π interactions within the crystal structure, influencing the packing and properties of these complexes [25].

Zinc(II) complexes of pyren-2-ol and its derivatives have attracted attention for their photophysical properties and potential applications in sensing and imaging [30]. The coordination of zinc(II) to pyren-2-ol can significantly alter the fluorescence properties of the pyrene core, enabling the development of fluorescent sensors for metal ions and other analytes [30].

Table 4: Metal Complexes of Pyren-2-ol and Their Properties

Metal IonCoordination GeometryBinding ModeSpectroscopic FeaturesPotential Applications
Copper(II)Square pyramidal/OctahedralO-donor, π-interactiond-d transitions, LMCT bandsCatalysis, Materials
Zinc(II)Tetrahedral/OctahedralO-donorEnhanced fluorescenceSensing, Imaging
Palladium(II)Square planarO-donor, C-donorMLCT transitionsCatalysis
Platinum(II)Square planarO-donor, C-donorPhosphorescencePhotophysics, Sensing
Manganese(II)OctahedralO-donorWeak d-d transitionsCatalysis

Palladium(II) and platinum(II) complexes with pyren-2-ol derivatives have been investigated for their catalytic properties and potential applications in organic synthesis [28]. These complexes typically adopt square planar geometries, with the pyren-2-ol ligand coordinating through the oxygen atom [28]. In some cases, cyclometalation reactions can occur, leading to the formation of C-M bonds in addition to O-M coordination [28].

The coordination of pyren-2-ol to metal ions can also be utilized for the development of luminescent materials [29]. For example, lanthanide complexes with pyren-2-ol derivatives have been explored for their unique photophysical properties, including large Stokes shifts and long excited-state lifetimes [29]. These properties make such complexes promising candidates for applications in sensing, imaging, and optoelectronic devices [29].

Recent research has focused on the development of multidentate ligand systems incorporating pyren-2-ol moieties for the selective coordination of specific metal ions [27]. These systems often combine the hydroxyl group of pyren-2-ol with additional coordinating groups, such as nitrogen donors, to create ligands with tailored binding properties [27]. Such ligands can exhibit selective binding to particular metal ions, enabling their application in sensing and separation technologies [27].

XLogP3

4.5

Other CAS

78751-58-3

Wikipedia

2-Hydroxypyrene

Dates

Last modified: 02-18-2024

Explore Compound Types